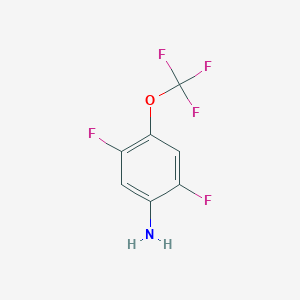

2,5-Difluoro-4-(trifluoromethoxy)aniline

Description

Structure

3D Structure

Properties

CAS No. |

114021-43-1 |

|---|---|

Molecular Formula |

C7H4F5NO |

Molecular Weight |

213.10 g/mol |

IUPAC Name |

2,5-difluoro-4-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C7H4F5NO/c8-3-2-6(14-7(10,11)12)4(9)1-5(3)13/h1-2H,13H2 |

InChI Key |

NCCFJYHLZQFMAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)OC(F)(F)F)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Routes to 2,5-Difluoro-4-(trifluoromethoxy)aniline

The de novo synthesis of this compound involves constructing the aromatic ring with the desired substitution pattern from acyclic precursors or strategically modifying a pre-existing aromatic scaffold through a series of controlled reactions.

Strategic Approaches from Precursor Molecules

A plausible synthetic pathway to this compound can be envisioned starting from commercially available or readily accessible precursors. One strategic approach involves the use of a polysubstituted benzene (B151609) derivative that can be sequentially functionalized. For instance, a synthesis could commence with a trifluoromethoxylated benzene ring, followed by the regioselective introduction of fluorine atoms and a nitro group, which can then be reduced to the target aniline (B41778).

Alternatively, a difluorinated aromatic compound can serve as the starting point. For example, the synthesis could begin with 1,4-difluorobenzene. Nitration of this precursor would yield 2,5-difluoro-1-nitrobenzene. Subsequent introduction of a hydroxyl group at the 4-position, followed by trifluoromethoxylation and reduction of the nitro group, would lead to the final product. The regioselectivity of each step is crucial for the success of this approach.

Multi-Step Conversions and Yield Optimization

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 1,4-Difluorobenzene | 2,5-Difluoro-1-nitrobenzene |

| 2 | Nucleophilic Aromatic Substitution | KOH, DMSO | 2,5-Difluoro-1-nitrobenzene | 2,5-Difluoro-4-nitrophenol |

| 3 | Trifluoromethoxylation | CF₃I, CuI, Phenanthroline | 2,5-Difluoro-4-nitrophenol | 2,5-Difluoro-4-nitro-1-(trifluoromethoxy)benzene |

| 4 | Reduction | H₂, Pd/C or SnCl₂, HCl | 2,5-Difluoro-4-nitro-1-(trifluoromethoxy)benzene | This compound |

This is a representative synthetic scheme. Actual yields and conditions would require experimental optimization.

Yield optimization in such a sequence involves a careful study of reaction parameters such as temperature, reaction time, catalyst loading, and solvent choice for each step. The purification of intermediates at each stage is also essential to prevent the accumulation of byproducts that could interfere with subsequent reactions.

Regioselective Synthesis Protocols for Fluorinated and Trifluoromethoxylated Anilines

Achieving the desired 2,5-difluoro-4-(trifluoromethoxy) substitution pattern requires highly regioselective reactions. The directing effects of the substituents on the aromatic ring play a pivotal role in determining the outcome of electrophilic and nucleophilic aromatic substitution reactions.

For instance, in the nitration of 1,4-difluorobenzene, the fluorine atoms are ortho, para-directing, leading to the formation of 2,5-difluoro-1-nitrobenzene. When introducing the hydroxyl group, the strong activating and ortho, para-directing nitro group will guide the incoming nucleophile.

The trifluoromethoxylation of a phenol (B47542) is a key step that can be achieved using various reagents. Electrophilic trifluoromethoxylation reagents, such as Togni's reagent, or nucleophilic trifluoromethoxylation methods can be employed. The choice of method will depend on the specific substrate and the desired reaction conditions.

Targeted Fluorination and Trifluoromethoxylation Techniques Applicable to Aniline Scaffolds

In addition to de novo synthesis, the direct introduction of fluorine and trifluoromethoxy groups onto an existing aniline scaffold represents an alternative and potentially more efficient approach.

Direct Trifluoromethoxylation Strategies

Direct trifluoromethoxylation of aniline derivatives can be challenging due to the reactivity of the amino group. However, methods have been developed to achieve this transformation. One notable strategy involves a two-step sequence of O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF₃ migration. This protocol provides access to a wide range of ortho-OCF₃ aniline derivatives and utilizes bench-stable reagents, making it operationally simple and amenable to gram-scale synthesis.

The mechanism is proposed to involve a heterolytic cleavage of the N-OCF₃ bond, leading to the formation of a nitrenium ion and a trifluoromethoxide. Recombination of these species then results in the ortho-trifluoromethoxylated aniline product.

Nucleophilic Radiofluorination of Aniline Derivatives via N-Arylsydnone Intermediates

For the synthesis of radiolabeled compounds, particularly for applications in positron emission tomography (PET), nucleophilic radiofluorination is a crucial technique. A practical method for the radiofluorination of anilines with [¹⁸F]fluoride has been developed using N-arylsydnone intermediates.

Photoinduced Difluoroalkylation Methodologies for Aromatic Amines

Photoinduced difluoroalkylation has emerged as a powerful tool for the C-H functionalization of aromatic amines under mild conditions. Visible-light photoredox catalysis provides a versatile platform for these transformations. One prominent method involves the use of an iridium-based photocatalyst, such as fac-Ir(ppy)₃, to achieve high para-selectivity in the difluoroalkylation of aniline derivatives. acs.org

The proposed mechanism for this reaction begins with the photoexcitation of the Ir(III) catalyst. The excited-state catalyst then engages in a single electron transfer (SET) process with a difluoroalkylating agent, such as ethyl bromodifluoroacetate, to generate an ethyl difluoroacetate (B1230586) radical and an Ir(IV) species. The oxidized Ir(IV) complex then oxidizes the aniline substrate to a radical cation, regenerating the ground-state Ir(III) catalyst. This aniline radical cation rearranges to a para-radical quinoid intermediate, which subsequently couples with the ethyl difluoroacetate radical. acs.org A final rearomatization step yields the para-difluoroalkylated aniline product. acs.org

To enhance the sustainability of these methods, research has also explored the use of organic photocatalysts like Eosin Y. This approach operates under similarly mild conditions and is effective for electronically rich anilines. nih.gov An alternative photocatalyst-free method involves the formation of an electron donor-acceptor (EDA) complex between the aniline and a reagent like ethyl difluoroiodoacetate. Simple photoexcitation of this EDA complex can efficiently trigger the difluoroalkylation process. nih.gov

These methodologies are generally tolerant of a wide range of substrates, including those with both electron-donating and moderately electron-withdrawing groups. acs.orgacs.org

Mechanochemical Synthesis Approaches for Fluorinated Imines and Anilines

Mechanochemistry offers a green and efficient alternative to traditional solvent-based synthesis. This solvent-free approach, often involving manual or ball-mill grinding of neat reagents at room temperature, can produce fluorinated imines and anilines with good-to-excellent yields in remarkably short reaction times. nih.govresearchgate.netmdpi.com

The synthesis of fluorinated imines, which can be precursors to fluorinated anilines, has been successfully demonstrated through the mechanochemical condensation of variously fluorinated benzaldehydes with different anilines. nih.govresearchgate.net This method is notable for its high reaction rates, often completing within 15 minutes, and for yields that are comparable or superior to those of conventional methods. nih.govresearchgate.netmdpi.com The process is not only environmentally benign by eliminating solvent waste but can also be scaled up for larger syntheses. nih.govresearchgate.net

The development of one-pot, two-step mechanochemical procedures further expands the utility of this technique. For instance, a heterocycle formation can be directly followed by a fluorination step within the same reaction vessel, amplifying the environmental and efficiency benefits. beilstein-journals.org This approach requires careful consideration of the physical state of reactants and the compatibility of any grinding auxiliaries or catalysts used in the sequential steps. beilstein-journals.org These solventless methods are particularly valuable for preparing versatile fluorinated intermediates used in the synthesis of fine chemicals and pharmaceuticals. nih.govresearchgate.netmdpi.com

Modified Balz-Schiemann Reactions for Aryl Fluoride (B91410) Synthesis

The Balz-Schiemann reaction is a cornerstone method for the synthesis of aryl fluorides from primary aromatic amines. The classic procedure involves the diazotization of an aniline to form a diazonium salt, followed by the introduction of a tetrafluoroborate (B81430) anion (BF₄⁻) and subsequent thermal decomposition to yield the aryl fluoride. wikipedia.orgnih.gov Mechanistic studies strongly support an Sₙ1 mechanism proceeding through an intermediate aryl cation, which is then quenched by fluoride transfer from the BF₄⁻ ion. nih.govacs.org

Despite its utility, the traditional Balz-Schiemann reaction often requires high temperatures and involves the isolation of potentially explosive diazonium salts, which can limit its practicality and scalability. nih.govresearchgate.net To overcome these drawbacks, several modifications have been developed:

Alternative Counterions: Using counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can improve yields for certain substrates. wikipedia.org

In Situ Diazotization: Protocols using reagents like tert-butyl nitrite/BF₃·OEt₂ or nitrosonium salts (e.g., [NO]SbF₆) allow for the reaction to proceed without isolating the diazonium intermediate. wikipedia.orgacs.org

Alternative Fluoride Sources: Organotrifluoroborates have been explored as effective fluoride ion sources for fluoro-dediazoniation in organic solvents under milder conditions. researchgate.netexordo.com

Flow Chemistry: Continuous flow protocols have been designed to eliminate the need for isolating aryl diazonium salts, thereby enhancing safety and enabling easier scale-up. researchgate.net

Milder Conditions: The use of low- or non-polar solvents has been shown to improve the pyrolysis and photolysis of aryldiazonium tetrafluoroborates, allowing for effective fluorination at lower temperatures or under visible-light irradiation. nih.gov

These modifications have significantly increased the generality, safety, and efficiency of the Balz-Schiemann reaction for preparing a wide range of aryl fluorides. nih.govresearchgate.net

Chlorine-Fluorine Exchange and Deoxyfluorination Processes

Chlorine-fluorine exchange, often referred to as the Halex reaction, is a widely used industrial method for synthesizing fluorinated molecules. lew.ro This process typically involves the substitution of chlorine atoms with fluorine. While anhydrous hydrogen fluoride is a common reagent, its high acidity can lead to undesirable side reactions with sensitive or complex molecules. lew.ro Milder and more selective reagents have been developed, such as HF-base complexes like (HF)₁₀-pyridine or (HF)₃-triethylamine, which allow for controlled mono-, di-, or tri-fluorination on acid-sensitive substrates. lew.ro

Deoxyfluorination is another critical transformation that replaces hydroxyl groups with fluorine. This is particularly useful for converting alcohols and carboxylic acids into their corresponding fluorinated analogs. Modern deoxyfluorination reagents offer significant advantages in terms of safety and reactivity. For example, the air-stable N-heterocyclic carbene (NHC)-based reagent ImCl[H₂F₃] can efficiently fluorinate benzyl (B1604629) alcohols and carboxylic acids without the need for an external fluoride source. nih.gov Mechanistic studies on benzyl alcohols reveal a two-step process: an initial conversion to a benzyl chloride intermediate, followed by a subsequent Sₙ2 reaction with the fluoride anion from the H₂F₃⁻ counterion to form the final benzyl fluoride product. nih.gov For carboxylic acids, the reaction appears to proceed in a single step to directly yield acyl fluorides. nih.gov

Electrophilic and Nucleophilic Trifluoromethylation and Trifluoromethoxylation

The introduction of trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups into aromatic rings is of great interest in medicinal and materials chemistry. Both nucleophilic and electrophilic strategies have been developed to achieve these transformations.

Nucleophilic Methods: Nucleophilic trifluoromethylation often employs reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), which acts as a CF₃⁻ equivalent. Due to the hard nucleophilic nature of the CF₃ anion, its reaction with α,β-unsaturated carbonyl compounds typically results in 1,2-addition. nih.govcas.cn Nucleophilic trifluoromethoxylation has been more challenging due to the instability of the CF₃O⁻ anion. However, methods for the preparation of stable solutions of trifluoromethoxide have been developed, enabling its use in substitution reactions. researchgate.net

Electrophilic and Radical Methods: Electrophilic trifluoromethoxylation introduces the OCF₃ group onto nucleophilic substrates. The development of stable and reactive electrophilic reagents has been a key focus of research. nih.gov Radical approaches have also proven highly effective. For instance, electrochemical methods can generate a CF₃ radical from a readily available trifluoromethyl source, which then converts to a CF₃O radical in the presence of oxygen. This radical can then add to aromatic compounds to achieve direct C-H trifluoromethoxylation. nih.gov

A divergent strategy for synthesizing trifluoromethylated arenes involves using pre-functionalized building blocks. For example, 4-trifluoromethyl-p-quinol silyl (B83357) ethers can act as dielectrophiles in three-component reactions. These compounds react sequentially with two different nucleophiles, followed by spontaneous aromatization, to construct highly functionalized trifluoromethyl arenes in a single operation under mild conditions. nih.gov

Transition Metal-Mediated Trifluoromethoxylation Pathways

Transition metal-mediated cross-coupling reactions represent a significant advance in the synthesis of aryl trifluoromethyl ethers (Ar-OCF₃). A pioneering development in this area was the silver-mediated trifluoromethoxylation of aryl stannanes and arylboronic acids. harvard.edunih.govacs.org This reaction marked the first example of a transition-metal-mediated Caryl–OCF₃ bond formation. harvard.edunih.gov

The process typically involves treating an arylboronic acid with a base, followed by a silver salt like AgPF₆ to form an aryl silver complex. This intermediate then reacts with a trifluoromethoxide source to yield the desired aryl trifluoromethyl ether. harvard.edunih.gov The reaction is tolerant of various functional groups such as esters, ketones, and halogens. harvard.edu

However, this methodology has some limitations. The efficiency is substantially lower for substrates containing basic nitrogen functional groups, such as amines and pyridines. harvard.edunih.gov Additionally, the reliance on toxic arylstannanes or a two-step procedure for arylboronic acids can limit its practicality. harvard.edunih.gov

While direct trifluoromethoxylation has seen progress with silver, the broader field of transition metal-catalyzed introduction of fluorinated groups is well-established. For instance, palladium-catalyzed cross-coupling reactions are widely used for aryl–CF₃ bond formation, providing a valuable context for the development of related C–O bond-forming reactions. d-nb.infonih.gov

Radical Trifluoromethoxylation and Related Transformations

Radical C–H trifluoromethoxylation has become an attractive and direct strategy for synthesizing trifluoromethoxylated (hetero)arenes. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials. A significant breakthrough has been the use of bis(trifluoromethyl)peroxide (BTMP, CF₃OOCF₃) as a practical and efficient source of the trifluoromethoxy radical (·OCF₃). nih.govnih.gov BTMP is advantageous as it can be prepared from inexpensive bulk chemicals. nih.gov

The generation of the ·OCF₃ radical from the stable BTMP precursor can be achieved under mild conditions using two primary methods:

Visible-Light Photoredox Catalysis: In this system, a photocatalyst absorbs visible light and initiates a single-electron transfer process that leads to the homolytic cleavage of the peroxide bond in BTMP. nih.govnih.gov

TEMPO Catalysis: 2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) can act as a catalytic electron shuttle to facilitate the generation of the ·OCF₃ radical. nih.govnih.gov

Once formed, the electrophilic ·OCF₃ radical readily adds to electron-rich (hetero)arenes, followed by a rearomatization step to yield the final product. nih.gov These methods have been successfully applied to unactivated aromatics and valuable pyridine (B92270) derivatives. nih.govnih.gov

Beyond direct arene functionalization, radical trifluoromethoxylation has been extended to other substrates. For example, reacting silyl enol ethers with BTMP can lead to the synthesis of either α-(trifluoromethoxy)ketones or alkenyl-OCF₃ species, depending on the reaction solvent. researchgate.net The development of other stable, crystalline reagents capable of generating the ·OCF₃ radical upon homolytic cleavage of an N–OCF₃ bond has further expanded the scope of these powerful transformations. researchgate.netacs.org

Reactivity Profiles and Derivatization of this compound

The reactivity of this compound is a complex interplay of its constituent functional groups. The amine functionality imparts nucleophilic and basic characteristics, while the fluorine and trifluoromethoxy groups exert strong electron-withdrawing effects, influencing the electron density distribution of the aromatic ring and the reactivity of the amine itself.

Aromatic amines, in general, exhibit a rich and varied reactivity. The lone pair of electrons on the nitrogen atom makes them basic and nucleophilic. libretexts.orgquora.com As bases, they react with strong acids to form anilinium salts. noaa.gov Their nucleophilicity allows them to participate in reactions such as alkylation, acylation, and reactions with carbonyl compounds. libretexts.org

The amino group is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions due to resonance effects that increase electron density at these positions. byjus.comunacademy.com However, the high reactivity can sometimes lead to multiple substitutions and oxidation side reactions. libretexts.org In strongly acidic media, the protonation of the amino group to form the anilinium ion deactivates the ring towards electrophilic attack and directs incoming substituents to the meta position. chemistrysteps.com

Specific substitution reactions for this compound are not extensively detailed in the available literature. However, based on the reactivity of similar fluorinated anilines, certain predictions can be made. The fluorine atoms on the ring are generally poor leaving groups in nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups in the ortho or para positions. Given the substitution pattern of the target molecule, nucleophilic displacement of the fluorine atoms would be challenging.

One of the most significant reactions for primary aromatic amines is diazotization, followed by Sandmeyer or related reactions. wikipedia.orgorganic-chemistry.org This two-step process allows for the replacement of the amino group with a wide variety of substituents, including halogens, cyano, hydroxyl, and trifluoromethyl groups. wikipedia.orgnih.gov This pathway represents a key strategy for the further functionalization of the this compound core.

The primary amine group of this compound is a prime site for derivatization. These reactions are crucial for modifying the compound's physical and chemical properties and for its incorporation into larger molecular frameworks. Common derivatization strategies for aromatic amines include:

Acylation: Reaction with acid chlorides or anhydrides to form stable amides. This is often used to protect the amino group and to reduce its activating effect in electrophilic aromatic substitution. scribd.com

Alkylation: Introduction of alkyl groups at the nitrogen atom. However, overalkylation can be an issue with primary aromatic amines. quora.com

Formation of Schiff Bases: Condensation with aldehydes and ketones. acs.org

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. scribd.com

These derivatization reactions modify the electronic properties of the molecule and can be used to tune its reactivity for subsequent transformations.

| Derivatization Reagent Type | Resulting Functional Group | Purpose/Application |

| Acid Chlorides/Anhydrides | Amide | Protection of the amine, modulation of reactivity |

| Alkyl Halides | Secondary/Tertiary Amine | Introduction of alkyl substituents |

| Aldehydes/Ketones | Imine (Schiff Base) | Synthesis of various heterocyclic compounds |

| Sulfonyl Chlorides | Sulfonamide | Synthesis of biologically active compounds |

This table is based on general reactions of aromatic amines and is expected to be applicable to this compound.

The directing effects of the substituents on the aromatic ring of this compound are complex. The amino group is a strong ortho, para-director, while the fluorine and trifluoromethoxy groups are deactivating ortho, para-directors. The positions ortho and para to the strongly activating amino group are at C6 and C3. The C6 position is sterically hindered by the adjacent fluorine atom. The C3 position is also flanked by a fluorine atom. Therefore, electrophilic substitution is likely to be challenging and may require forcing conditions.

Nucleophilic aromatic substitution (SNAr) on the ring is also unlikely under standard conditions. For SNAr to occur, the ring must be highly electron-deficient, and there must be a good leaving group. While the fluorine atoms and the trifluoromethoxy group are strongly electron-withdrawing, there isn't a nitro group or other powerful activating group positioned to stabilize the Meisenheimer complex that would form upon nucleophilic attack. acs.orgslideshare.net

The trifluoromethoxy (OCF3) group is generally considered to be chemically robust and stable to many reaction conditions. nbinno.com This stability is a key reason for its incorporation into pharmaceutical and agrochemical compounds. acs.orgnih.gov However, under specific and often harsh conditions, transformations of the trifluoromethoxy group can be achieved. For instance, cleavage of the C-O bond can occur, but this typically requires strong Lewis acids or reducing agents. The synthesis of trifluoromethoxylated anilines often involves the introduction of the OCF3 group at a late stage, for example, through the migration of an OCF3 group from nitrogen to the aromatic ring. nih.govresearchgate.net Direct transformations of the trifluoromethoxy group on a pre-existing molecule like this compound are not commonly reported.

Aromatic amines are susceptible to oxidation, and the products can vary depending on the oxidant and reaction conditions. noaa.gov Oxidation of anilines can lead to the formation of nitroso, nitro, azoxy, azo, and polymeric compounds. noaa.gov The presence of multiple electron-withdrawing groups on the ring of this compound would likely make it more resistant to oxidation compared to aniline itself. However, strong oxidizing agents could still lead to the formation of colored, complex mixtures. Specific oxidation products for this compound have not been detailed in the reviewed literature.

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of complex molecules like this compound traditionally involves multi-step processes that can be resource-intensive and generate significant waste. The adoption of green chemistry principles offers a pathway to more sustainable and economically viable production methods. Key areas of focus include the use of solvent-free reaction conditions, maximizing atom economy, and the strategic minimization of waste and byproducts.

Solvent-Free and Atom-Economical Methodologies

The ideal chemical synthesis incorporates all atoms from the reactants into the final product, a concept known as 100% atom economy. libretexts.orgyoutube.comdocbrown.infoyoutube.com This minimizes waste at the source and represents a fundamental goal of green chemistry. While achieving perfect atom economy is not always feasible, designing synthetic pathways that maximize it is a critical endeavor. Addition reactions are prime examples of atom-economical processes as they combine reactants without the loss of atoms. docbrown.info

Solvent-free, or neat, reactions represent another significant advancement in green synthesis. researchgate.netresearchgate.net By eliminating the solvent, these methods reduce waste, lower costs associated with solvent purchase and disposal, and can lead to improved reaction rates and yields. researchgate.net Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is a promising solvent-free technique. acs.orgacs.org For the synthesis of fluorinated anilines, research into solvent-free approaches is ongoing, with techniques like mechanochemical grinding and microwave-assisted synthesis showing potential for cleaner production routes. researchgate.netacs.orgacs.org

While specific solvent-free industrial-scale synthesis of this compound is not extensively detailed in publicly available literature, the principles are being applied to similar compounds. For instance, ultrasound-assisted preparation of related diazabutadienes from 2,5-difluoroaniline (B146615) has been achieved under solvent-free conditions. researchgate.net These methodologies highlight a clear trend towards eliminating volatile organic compounds (VOCs) from the manufacturing process of fluorinated aromatics.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Synthesis | Green Synthetic Approach |

| Solvent Use | Often requires large volumes of organic solvents. | Aims for solvent-free conditions or the use of greener solvents. |

| Atom Economy | Can be low due to the use of stoichiometric reagents and the formation of byproducts. | Strives for high atom economy through reaction design (e.g., addition reactions). libretexts.orgyoutube.comdocbrown.infoyoutube.com |

| Waste Generation | Can produce significant amounts of liquid and solid waste. | Focuses on minimizing waste at the source. |

| Energy Consumption | May require prolonged heating or cooling. | Explores energy-efficient methods like microwave or ultrasound irradiation. researchgate.net |

Minimization of Waste and Byproduct Generation

The reduction of waste and the elimination of harmful byproducts are central tenets of green chemistry. In the synthesis of fluorinated compounds, this involves careful selection of reagents and reaction pathways to avoid the formation of unwanted side products.

Traditional methods for introducing fluorine or trifluoromethoxy groups can involve harsh reagents and lead to isomeric mixtures that require energy-intensive separation processes. For example, the nitration of trifluoromethoxybenzene, a common step in the synthesis of related anilines, can produce a mixture of ortho and para isomers. researchgate.net The separation of these isomers contributes to process inefficiency and waste generation.

Modern synthetic strategies aim to improve regioselectivity, thereby reducing the formation of undesired isomers. While specific details on waste minimization for this compound are proprietary to manufacturers, general strategies in the fluorochemical industry include:

Catalyst Optimization: The use of highly selective catalysts can direct the reaction to form the desired product with high specificity, minimizing byproduct formation.

Process Control: Precise control of reaction parameters such as temperature, pressure, and reactant stoichiometry can significantly influence the product distribution and reduce waste.

Byproduct Valorization: Where byproducts are unavoidable, finding applications for them can turn a waste stream into a valuable co-product. youtube.com

Waste Treatment: Implementing effective waste treatment technologies is crucial for managing any unavoidable hazardous byproducts from fluorochemical production. epa.govamfsfiltration.comnih.gov This can include techniques to recover and reuse materials or to neutralize harmful substances before disposal. epa.govnih.gov

The development of more sustainable synthetic routes for this compound is an ongoing process. By embracing the principles of green chemistry, the chemical industry can continue to produce this valuable compound while minimizing its environmental footprint.

Spectroscopic Characterization and Computational Elucidation of Structure and Reactivity

Advanced Spectroscopic Characterization of 2,5-Difluoro-4-(trifluoromethoxy)aniline and its Derivatives

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound and elucidating its structural features. A multi-technique approach, including NMR, vibrational, electronic, and mass spectrometry, offers a complete characterization profile.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules like this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information regarding the electronic environment and connectivity of atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The two aromatic protons will appear as complex multiplets due to coupling with each other (ortho-coupling) and with the adjacent fluorine atoms (H-F coupling). The -NH₂ protons typically appear as a broad singlet, though its chemical shift can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The signals for the six aromatic carbons will be split due to coupling with attached fluorine atoms (C-F coupling). The carbon of the trifluoromethoxy group (-OCF₃) will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for this compound. Three distinct signals are anticipated: one for the fluorine atom at the C-2 position, one for the fluorine at the C-5 position, and a third for the trifluoromethoxy group. The signals for the ring fluorines will show coupling to the aromatic protons and to each other. The -OCF₃ group will typically appear as a singlet in the proton-decoupled spectrum.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Click to view data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity and Coupling Constants (J) |

|---|---|---|

| Aromatic H-3 | ~7.0-7.3 | Doublet of doublets (dd) |

| Aromatic H-6 | ~6.7-6.9 | Doublet of doublets (dd) |

| Amine NH₂ | ~3.5-4.5 (solvent dependent) | Broad singlet (br s) |

| Aromatic C-1 (C-NH₂) | ~140-145 | Multiplet (m) due to C-F coupling |

| Aromatic C-2 (C-F) | ~150-155 | Doublet (d), large ¹JCF |

| Aromatic C-4 (C-OCF₃) | ~145-150 | Multiplet (m) due to C-F coupling |

| Aromatic C-5 (C-F) | ~155-160 | Doublet (d), large ¹JCF |

| -OCF₃ | ~120-125 | Quartet (q), ¹JCF ~250-260 Hz |

| Ring F (C-2) | ~ -120 to -130 | Multiplet (m) |

| Ring F (C-5) | ~ -110 to -120 | Multiplet (m) |

| -OCF₃ | ~ -58 to -62 | Singlet (s) |

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) Analysis

Vibrational spectroscopy, including both Fourier Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. These two techniques are often complementary; vibrations that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.comresearchgate.net

FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong absorptions corresponding to the N-H stretching of the primary amine group, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹. The C-F stretching vibrations of the aromatic fluorines and the trifluoromethoxy group are strong and appear in the fingerprint region, typically between 1100 and 1400 cm⁻¹. The C-O-C stretching of the ether linkage will also be prominent.

Raman Spectroscopy: In the Raman spectrum, the symmetric vibrations of the aromatic ring are often strong. The symmetric stretching of the C-F bonds and the CF₃ group will also be observable. The complementarity is evident as the symmetric N-H stretch, often weak in IR, can be more readily observed in Raman spectra.

Table 2: Characteristic Vibrational Frequencies for this compound

Click to view data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| N-H Scissoring | 1590 - 1650 | Strong | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch (Aromatic) | 1200 - 1350 | Strong | Medium |

| CF₃ Symmetric & Asymmetric Stretch | 1100 - 1300 | Very Strong | Medium-Strong |

| C-O-C Asymmetric Stretch | 1200 - 1280 | Strong | Weak |

Electronic Spectroscopy (Ultraviolet-Visible) Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is dominated by π → π* transitions of the benzene (B151609) ring. The positions of the absorption maxima (λ_max) are sensitive to the substituents on the ring. researchgate.net The amino (-NH₂) and trifluoromethoxy (-OCF₃) groups are auxochromes that can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The fluorine atoms can have a more complex influence on the electronic structure. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is useful for quantitative analysis and for studying the electronic effects of the substituents. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound

Click to view data

| Electronic Transition | Expected λ_max (nm) | Description |

|---|---|---|

| π → π* (Primary Band) | ~240 - 260 | Strong absorption related to the substituted benzene ring. |

| π → π* (Secondary Band) | ~280 - 310 | Weaker, fine-structured band influenced by auxochromic groups. |

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₄F₅NO), high-resolution mass spectrometry (HRMS) can confirm its exact mass. Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate characteristic fragmentation pathways, which helps to confirm the structure. researchgate.net Common fragmentation patterns for this molecule would likely involve the loss of the trifluoromethoxy group, cleavage of C-F bonds, or other rearrangements of the aromatic ring. uni-halle.de

Table 4: Predicted Mass Spectrometry Data for this compound

Click to view data

| Ion | Formula | Description | Predicted m/z |

|---|---|---|---|

| [M]⁺˙ | C₇H₄F₅NO⁺˙ | Molecular Ion | 213.02 |

| [M - CF₃]⁺ | C₇H₄F₂NO⁺ | Loss of trifluoromethyl radical | 144.02 |

| [M - OCF₃]⁺ | C₇H₄F₂N⁺ | Loss of trifluoromethoxy radical | 156.03 |

| [M - F]⁺ | C₇H₄F₄NO⁺ | Loss of a fluorine radical | 194.02 |

Quantum Chemical and Computational Studies

Computational chemistry provides theoretical insight that complements experimental data, allowing for a deeper understanding of molecular structure and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict the properties of molecules. researchgate.net Calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine the optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties of this compound. nih.govmdpi.com

Molecular Geometry: DFT calculations can predict the three-dimensional arrangement of atoms, including the planarity of the aromatic ring and the orientation of the amine and trifluoromethoxy groups. researchgate.net

Electronic Structure: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 5: Predicted DFT-Calculated Properties for this compound

Click to view data

| Parameter | Predicted Value / Description |

|---|---|

| Optimized Geometry | Near-planar aromatic ring with C-N, C-O, C-F, and C-H bond lengths consistent with substituted anilines. |

| HOMO Energy | Relatively high, localized on the aniline (B41778) ring and nitrogen atom, indicating susceptibility to electrophilic attack. |

| LUMO Energy | Localized on the aromatic ring, indicating sites for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | A moderate energy gap, suggesting a balance of stability and reactivity. |

| Dipole Moment (µ) | A significant dipole moment is expected due to the presence of highly electronegative F and O atoms and the polar amine group. |

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MESP) mapping is a crucial computational method used to visualize the charge distribution of a molecule and predict its reactive behavior. The MESP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

Theoretical Predictions of Dipole Moments, Polarizability, and Hyperpolarizability

The response of a molecule to an external electric field is described by its dipole moment, polarizability, and hyperpolarizability. These properties are fundamental to understanding a molecule's intermolecular interactions and its potential for use in nonlinear optical (NLO) materials.

Polarizability (α): This tensor describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

Hyperpolarizability (β): This property is responsible for NLO phenomena. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics.

Theoretical calculations for other substituted anilines have shown that the nature and position of substituents dramatically affect these properties. However, specific computed values for this compound are absent from the scientific record.

Table 1: Representative Theoretical Electrical Properties (Hypothetical Data)

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (µ) | Data not available | Debye |

| Mean Polarizability (<α>) | Data not available | esu |

| First Hyperpolarizability (β) | Data not available | esu |

This table is for illustrative purposes only. No published data exists for this compound.

Natural Bonding Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized chemical bonds and lone pairs. This analysis is particularly useful for quantifying intramolecular and intermolecular interactions.

Key insights from an NBO analysis include the study of hyperconjugative interactions, which involve charge delocalization from a filled donor orbital (a bond or a lone pair) to an empty acceptor orbital (an antibonding orbital). For this compound, this would involve analyzing the interaction between the nitrogen lone pair and the antibonding orbitals of the aromatic ring (n → π*), as well as interactions involving the fluorine and trifluoromethoxy substituents. These interactions stabilize the molecule and influence its geometry and reactivity. NBO analysis can also quantify the strength of potential intramolecular hydrogen bonds, for instance, between the amino group's hydrogen and an adjacent fluorine atom. Without a specific computational study, the energies associated with these interactions remain unquantified.

Thermodynamic Parameter Computations and Reaction Pathway Modeling

Quantum chemical calculations can predict various thermodynamic parameters by computing the vibrational frequencies of the molecule. These parameters are essential for understanding the stability of the molecule and predicting the outcomes of chemical reactions.

Standard Enthalpy of Formation (ΔH°f): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔG°f): A measure of the spontaneity of the formation of the compound.

Entropy (S°): A measure of the molecular disorder or randomness.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.

Reaction pathway modeling could be used to study potential reactions, such as electrophilic aromatic substitution or N-alkylation, by calculating the energy profiles and identifying transition states. This would reveal the activation energies and thermodynamics of various potential transformations. However, no such specific thermodynamic data or reaction models have been published for this compound.

Table 2: Representative Thermodynamic Parameters at 298.15 K (Hypothetical Data)

| Parameter | Calculated Value | Units |

|---|---|---|

| Enthalpy | Data not available | kcal/mol |

| Gibbs Free Energy | Data not available | kcal/mol |

| Entropy | Data not available | cal/mol·K |

This table is for illustrative purposes only. No published data exists for this compound.

Tautomeric Equilibrium Studies and Energy Barrier Calculations

Aniline can theoretically exist in equilibrium with its tautomer, an imine form. Tautomerism involves the migration of a proton and a shift of a double bond. For this compound, this would involve the equilibrium between the aniline form and the corresponding cyclohexa-2,5-dien-1-imine tautomer.

Computational studies can determine the relative stability of these tautomers by calculating their total energies. The form with the lower energy is the more stable and predominant species. The energy barrier for the tautomeric conversion can be calculated by locating the transition state structure on the potential energy surface that connects the two tautomers. Generally, for simple anilines, the aromatic aniline form is significantly more stable than any non-aromatic imine tautomer. A computational study would confirm this and provide a quantitative measure of the energy difference and the activation barrier, but this information is currently unavailable for this compound.

Applications As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

Fluorinated anilines are prized building blocks in organic synthesis due to the unique properties imparted by fluorine atoms, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. These attributes make them valuable precursors in the construction of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of both difluoro and trifluoromethoxy groups on the aniline (B41778) ring of 2,5-Difluoro-4-(trifluoromethoxy)aniline suggests its potential as a highly specialized intermediate for introducing these fluorine-containing moieties into larger, more complex structures.

Contributions to Agrochemical Development

The agrochemical industry extensively utilizes fluorinated compounds to develop new and more effective herbicides, pesticides, and fungicides. The incorporation of fluorine can significantly enhance the biological activity and selectivity of these agents.

Precursor in the Synthesis of Herbicides and Pesticides

Aniline derivatives are common scaffolds in the design of agrochemicals. The specific substitution pattern of this compound could be leveraged to create novel active ingredients. The trifluoromethoxy group, in particular, is known to contribute to the efficacy of certain agricultural products by improving their pest resistance capabilities. While direct synthesis pathways originating from this compound to commercially available herbicides or pesticides are not documented in readily available sources, its structural motifs are present in various modern agrochemicals.

Utility in Advanced Materials Science and Engineering

The unique electronic and physical properties of fluorinated organic compounds make them attractive for applications in materials science, including the development of high-performance polymers and materials with tailored electronic and thermal characteristics.

Monomeric Units for Functional Polymer Systems

Aniline and its derivatives can be polymerized to form polyanilines, a class of conducting polymers. The fluorine substituents on this compound would be expected to significantly influence the properties of the resulting polymer, such as its solubility, thermal stability, and electronic conductivity. These fluorinated polyanilines could find applications in areas such as anti-corrosion coatings, electronic devices, and sensors.

Scope in General Organic Synthesis

Beyond specific applications, this compound serves as a versatile reagent in general organic synthesis. The amino group can undergo a wide range of chemical transformations, including diazotization followed by substitution, acylation, and N-alkylation, allowing for its incorporation into a diverse array of molecular frameworks. The fluorine and trifluoromethoxy groups provide unique steric and electronic environments that can influence the reactivity and properties of the resulting molecules.

Construction of Fluorinated Heterocyclic Scaffolds

The aniline moiety of this compound serves as a key nucleophilic component in various cyclization reactions to form a diverse range of heterocyclic systems. The presence of the difluoro and trifluoromethoxy substituents is crucial for modulating the electronic properties and reactivity of the resulting heterocyclic products, which are of significant interest in drug discovery and agrochemical research.

While direct examples for this compound are not prevalent in the provided search results, the reactivity of analogous fluorinated anilines provides a strong basis for its utility. For instance, fluorinated anilines are widely used in the synthesis of quinolines , pyrazoles , and triazoles .

Quinolines: The synthesis of quinoline (B57606) derivatives, a core structure in many pharmaceuticals, can be achieved through reactions like the Gould-Jacobs reaction. This involves the condensation of an aniline with an ethoxymethylenemalonate derivative followed by thermal cyclization. The electron-withdrawing nature of the fluorine and trifluoromethoxy groups in this compound would influence the reactivity and regioselectivity of such cyclizations.

Pyrazoles: Pyrazole rings, known for their antifungal and anti-inflammatory properties, are often synthesized via the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. While this compound is not a hydrazine, it can be chemically transformed into a corresponding hydrazine, which would then serve as a precursor for highly substituted fluorinated pyrazoles. nih.gov

Triazoles: 1,2,4-Triazoles, another important class of heterocyclic compounds with broad biological activities, can be synthesized from aniline precursors through multi-step sequences. For example, an aniline can be converted to an isothiocyanate, which then undergoes cyclization with a hydrazine to form the triazole ring. The specific substituents on the aniline ring play a critical role in the biological activity of the final triazole product.

Preparation of Novel Imines and Other Functionalized Organic Intermediates

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. These imines are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of a wide array of other functionalized organic molecules.

The reaction of an aniline with a carbonyl compound is a fundamental transformation in organic chemistry. researchgate.net For example, the ultrasound-assisted condensation of 2,5-difluoroaniline (B146615) with diketones has been reported to efficiently produce 1,4-diazabutadienes. This suggests that this compound would similarly react with various aldehydes and ketones to yield novel fluorinated imines.

These imines can then be subjected to further transformations:

Reduction: Reduction of the C=N double bond provides access to secondary amines.

Nucleophilic Addition: The imine carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form new carbon-carbon bonds.

Cycloaddition Reactions: Imines can participate in cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, to construct more complex cyclic structures.

The resulting functionalized intermediates, bearing the 2,5-difluoro-4-(trifluoromethoxy)phenyl moiety, are valuable precursors for the synthesis of advanced materials and biologically active molecules.

Participation in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot, minimizing waste and improving step economy. The nucleophilic nature of the amine group and the potential for the aromatic ring to participate in cyclization reactions make this compound an excellent candidate for such processes.

While specific examples involving this compound are not detailed in the search results, its structural features are well-suited for several classic MCRs:

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. This compound can serve as the amine component, leading to the formation of complex peptide-like structures incorporating the highly fluorinated aromatic ring. beilstein-journals.org

Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide. While the aniline itself is not a direct component, it can be used to synthesize one of the other components, or the reaction can be adapted to include aniline derivatives. chemicalbook.com

Biginelli Reaction: This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. Aniline derivatives can be used in variations of this reaction to generate N-aryl substituted heterocyclic products. rsc.org

Furthermore, the structure of this compound is amenable to cascade reactions , where a series of intramolecular reactions are triggered by a single event. For example, an initial intermolecular reaction involving the aniline nitrogen could be followed by an intramolecular cyclization onto the aromatic ring, facilitated by the activating or directing effects of the fluorine and trifluoromethoxy substituents. Such cascade processes offer a rapid and efficient route to complex polycyclic fluorinated compounds.

Future Research Directions and Perspectives

Emerging Methodologies for Fluorinated Aromatic Amine Synthesis

The synthesis of fluorinated aromatic amines, including 2,5-Difluoro-4-(trifluoromethoxy)aniline, is continuously evolving beyond traditional methods. Researchers are focusing on developing more efficient, selective, and sustainable synthetic routes.

One of the most promising areas is the use of visible-light photoredox catalysis . mdpi.comconicet.gov.aracs.org This approach offers mild reaction conditions and operational simplicity for fluoroalkylation reactions of anilines. acs.orgnih.gov By leveraging the formation of electron donor-acceptor (EDA) complexes between anilines and fluorinated reagents, transition-metal-free methods are being established to prepare a wide array of difluoroalkyl anilines. acs.orgnih.gov

Transition-metal catalysis also remains a fertile ground for innovation. beilstein-journals.org Palladium, copper, and iridium catalysts have been instrumental in developing new C-H fluorination and trifluoromethylation reactions. mdpi.combeilstein-journals.org Recent advancements include Pd-catalyzed C-H fluorination at room temperature and copper-mediated fluorination of arylpotassium trifluoroborates. beilstein-journals.org These methods provide high functional group tolerance, allowing for the late-stage introduction of fluorine-containing groups into complex molecules. mdpi.com

Furthermore, novel reagents and strategies are being developed. This includes the use of deoxyfluorination reagents derived from sulfur hexafluoride (SF6) and the activation of benign C1 sources like carbon dioxide (CO2) and carbon disulfide (CS2) to create valuable fluorinated amines such as carbamoyl (B1232498) and thiocarbamoyl fluorides. nih.govacs.org

| Methodology | Catalyst/Reagent Type | Key Advantages |

| Photoredox Catalysis | Organic Dyes (e.g., Eosin Y), Iridium complexes | Mild conditions, transition-metal-free options, high functional group tolerance. mdpi.comacs.org |

| Transition-Metal Catalysis | Palladium, Copper, Rhodium, Iridium | High selectivity (e.g., ortho-C–H fluorination), broad substrate scope. beilstein-journals.orgacs.org |

| Deoxyfluorination | DAST, TDAE-SF5–F (from SF6) | Utilizes abundant starting materials, greener alternatives to traditional reagents. nih.govacs.org |

| Mechanochemistry | Manual/Ball Milling | Solvent-free, rapid reaction times, environmentally friendly. mdpi.com |

Exploration of Unconventional Reactivities and Catalytic Transformations

Future research will likely delve into harnessing unconventional reactivities to construct complex fluorinated molecules. A key area of focus is C–H bond activation and functionalization . Rhodium(III)-catalyzed C–H activation and annulation of N-protected anilines have already demonstrated a pathway to complex scaffolds like 2-trifluoromethylindolines. acs.org Expanding this strategy to other transition metals and a wider range of fluorinated building blocks is a logical next step.

Another area of exploration is deconstructive fluorination . This innovative strategy involves the cleavage of C–C single bonds in cyclic amines to produce versatile acyclic fluoroamines. nih.gov This method transforms readily available cyclic amines into valuable linear structures that would be difficult to access through conventional means. nih.gov

The reactivity of the fluorine substituents themselves is also being explored. For instance, defluorinative coupling reactions, where a C-F bond is strategically broken to form a new bond, are unlocking new synthetic pathways. acs.org Such transformations challenge the traditional view of C-F bonds as inert and open up new possibilities for molecular construction.

Finally, visible-light-induced transformations continue to push boundaries. Photoredox catalysis enables radical-mediated reactions, such as the trifluoromethylation of free anilines with reagents like the Togni reagent, under exceptionally mild, room-temperature conditions. mdpi.comconicet.gov.ar

Development of Industrially Scalable and Environmentally Benign Synthetic Processes

A significant challenge in fluorine chemistry is translating laboratory-scale syntheses into industrially viable processes. Future research must prioritize scalability and sustainability.

Mechanochemistry , which involves solvent-free reactions conducted by grinding or milling, presents a highly attractive green chemistry approach. mdpi.com This technique has been successfully used to synthesize fluorinated imines in short reaction times with high yields, offering a scalable and environmentally friendly alternative to solvent-based methods. mdpi.com

The development of one-pot and domino reaction strategies is another critical avenue. A metal-free, four-step domino reaction has been reported for the synthesis of functionalized ortho-fluoroanilines from simple acyclic precursors. rsc.org Such processes are inherently more efficient and sustainable as they reduce the need for intermediate purification steps, minimize solvent waste, and improve atom economy. rsc.org

Furthermore, replacing hazardous reagents with benign alternatives is paramount. Research into using CO2 and CS2 as C1 building blocks for fluorinated amines is a prime example of this trend. acs.org Similarly, developing stable and less hazardous deoxyfluorination reagents to replace traditional ones is an ongoing effort. nih.gov Continuous flow chemistry is another technology that can facilitate the scaling up of fluorination reactions, offering better control over reaction parameters and enhancing safety, particularly for highly exothermic processes.

Interdisciplinary Applications and Expanding Research Horizons

The unique properties imparted by fluorine ensure that this compound and related compounds will find applications across a diverse range of scientific fields.

In pharmaceuticals and agrochemicals , these compounds are crucial building blocks. nbinno.comnih.gov The trifluoromethoxy group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. nbinno.com Future work will see these anilines incorporated into novel therapeutics for neurological disorders and cancer, as well as into new generations of pesticides with improved efficacy. rsc.orgnbinno.comchemicalbook.com The synthesis of fluorinated (tetrahydro)quinazoline derivatives with demonstrated antiviral activity highlights the potential for discovering new bioactive compounds. rsc.org

In materials science , fluorinated anilines are used to synthesize advanced materials like liquid crystals and polymers. google.com The strong polarity and low polarizability of the C-F bond can be exploited to fine-tune the dielectric and optical properties of materials.

A burgeoning interdisciplinary field is the use of fluorine-18 (B77423) (¹⁸F) in Positron Emission Tomography (PET) imaging . Developing rapid and efficient radiofluorination methods is crucial for synthesizing ¹⁸F-labeled radiotracers. frontiersin.orgnih.gov Recent advances in the deaminative radiofluorination of aniline-derived pyridinium (B92312) salts provide a new way to access complex heteroaryl ¹⁸F-fluorides, expanding the toolbox for creating novel imaging agents for diagnostics and drug development. nih.gov

Finally, the principles of fluorine chemistry are being applied to catalysis itself . Chiral fluorinated compounds are being employed as ligands in asymmetric catalysis, where the electronic effects of fluorine can enhance the catalyst's stereodiscriminating ability. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Difluoro-4-(trifluoromethoxy)aniline, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, substituting halogenated intermediates with boronate esters using catalysts like Pd(OAc)₂ and ligands such as dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine under nitrogen at 110°C can yield fluorinated anilines. Optimizing molar ratios of reactants (e.g., 1:3 substrate-to-boronate ratio) and purification via C18 reverse-phase chromatography (acetonitrile/water gradient) improves yields .

Q. How should researchers handle and store fluorinated anilines to ensure safety and stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers. Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Follow safety protocols outlined in SDS sheets, such as P301-P315 (response to ingestion/inhalation) and P501-P502 (waste disposal). Avoid exposure to moisture or oxidizing agents to prevent decomposition .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Use to track fluorinated groups due to their distinct chemical shifts. Complement with HPLC-MS for purity assessment and GC-MS for volatile byproducts. Physical properties (e.g., boiling point ~206°C, density ~1.288 g/cm³) can be determined via differential scanning calorimetry (DSC) and refractometry .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., trifluoromethoxy, nitro) influence the reactivity of aniline derivatives in cross-coupling reactions?

- Methodological Answer : Trifluoromethoxy and nitro groups enhance electrophilicity at the aromatic ring, facilitating Suzuki-Miyaura couplings. However, steric hindrance from substituents may reduce reaction rates. Computational modeling (DFT) can predict activation barriers, while experimental screening of ligands (e.g., biaryl phosphines) mitigates steric effects .

Q. What strategies address contradictions in observed vs. predicted solubility or stability of fluorinated anilines in aqueous systems?

- Methodological Answer : Conduct Hansen solubility parameter analysis to identify compatible solvents. For stability, use accelerated degradation studies under varying pH and temperature. Compare results with computational predictions (e.g., COSMO-RS simulations) to resolve discrepancies. Note that trifluoromethoxy groups increase hydrophobicity but reduce hydrolytic stability compared to non-fluorinated analogs .

Q. How can functional group compatibility be evaluated when using this compound in multi-step syntheses?

- Methodological Answer : Employ a Functional Group Evaluation (FGE) kit to test tolerance under reaction conditions. For example, in hydrazinolysis of amides, monitor yields of intermediates via to avoid interference from protonated contaminants. Adjust additives (e.g., ammonium iodide) to accelerate reactions while preserving amine functionality .

Q. What environmental fate models predict the migration and degradation of fluorinated anilines in soil systems?

- Methodological Answer : Use finite-difference numerical models to simulate advection-dispersion and interphase partitioning (e.g., soil-water-air). Validate with column experiments under controlled pumping speeds. Parameters like organic carbon partition coefficient () and Henry’s law constant are critical for predicting vertical distribution and persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.